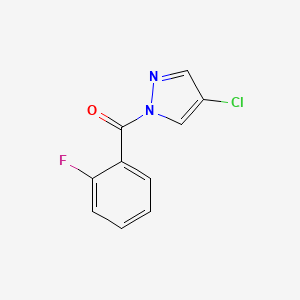

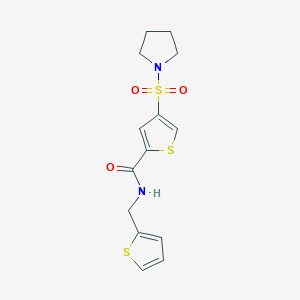

4-chloro-1-(2-fluorobenzoyl)-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of pyrazole derivatives, including 4-chloro-1-(2-fluorobenzoyl)-1H-pyrazole, often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. A key aspect of their synthesis is the ability to introduce fluorine and chlorine substituents, which significantly affects the molecule's reactivity and properties. For instance, the synthesis of similar compounds like 4-fluoro-1H-pyrazoles has been achieved through reactions that yield high purity products, indicating a robust methodology that could be applicable to the target compound (Ahmed, Zeller, & Mezei, 2023).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms in the five-membered ring, which significantly influences their chemical behavior. The crystal structure of related compounds, such as 4-fluoro-1H-pyrazole, reveals unique supramolecular motifs formed through hydrogen bonding, suggesting that similar structural characteristics may be expected for this compound (Ahmed, Zeller, & Mezei, 2023).

Chemical Reactions and Properties

The introduction of chloro and fluoro substituents impacts the chemical reactivity of pyrazole compounds. For example, studies on similar fluorine-containing pyrazoles have demonstrated their involvement in various chemical reactions, including antimicrobial activities. These findings suggest that the chemical reactions and properties of this compound could also be influenced by its halogenated substituents, leading to potential antimicrobial applications (Gadakh, Pandit, Rindhe, & Karale, 2010).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystal structure, are significantly affected by their molecular structure. For instance, the crystal and molecular structure analysis of similar compounds provides insights into their stability and potential solid-state applications. The unique crystal packing and hydrogen bonding patterns observed in these studies can inform predictions about the physical properties of this compound (Ahmed, Zeller, & Mezei, 2023).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards nucleophiles and electrophiles, acidity of hydrogen atoms, and potential for undergoing various organic reactions, are influenced by the nature of the substituents on the pyrazole ring. The presence of electronegative fluorine and chlorine atoms can increase the compound's acidity and reactivity, making it a versatile intermediate for further chemical transformations. Research on related compounds highlights the role of substituents in dictating the chemical behavior of pyrazole derivatives (Gadakh, Pandit, Rindhe, & Karale, 2010).

科学的研究の応用

Anticancer Activity

Fluorinated pyrazole derivatives have been synthesized and evaluated for their anticancer properties. For instance, compounds derived from 6-fluorobenzo[b]pyran-4-one, upon undergoing a series of chemical reactions, have shown anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). This suggests that fluorinated pyrazole compounds can be potent agents in cancer research, offering a new avenue for the development of anticancer therapies.

Fluorogenic Bioorthogonal Reactions

The use of 4-chlorosydnones, a class of mesoionic dipoles, in highly fluorescent turn-on copper-free click cycloadditions with fluorogenic dibenzocyclooctyne Fl-DIBO has been explored. These reactions produce pyrazole cycloadducts that exhibit compelling photophysical properties, such as excellent fluorescence enhancement and high quantum yields. This novel fluorogenic system has proven beneficial for the sensitive detection of modified proteins in complex cellular extracts, highlighting its potential in chemical biology and material assembly applications (Favre et al., 2018).

Synthesis of Functionalized Pyrazoles

Research has also focused on developing synthetic strategies for functionalized fluorinated pyrazoles, which are valuable building blocks in medicinal chemistry. A method involving the monofluorination of β-methylthio-β-enaminoketones followed by condensation with different hydrazines has been employed to synthesize new 3-amino-4-fluoropyrazoles. These compounds are of considerable interest due to their potential for further functionalization, demonstrating the critical role of fluorinated pyrazoles in drug design and discovery (Surmont et al., 2011).

Structural and Conformational Studies

The structural and conformational aspects of fluorinated pyrazole derivatives have been investigated to understand their physicochemical properties better. For example, the synthesis and X-ray diffraction analysis of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone have provided insights into the molecular and crystal structure of new pyrazole derivatives, contributing to the field of crystallography and molecular design (Channar et al., 2019).

Environmental and Material Science Applications

Fluorinated pyrazole derivatives have found applications in environmental science and material science as well. Studies on the synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands, alongside in silico assessments of their affinity for volatile organic compounds, have highlighted their potential in the development of novel materials with specific electronic and optical properties (Pedrini et al., 2020).

Safety and Hazards

特性

IUPAC Name |

(4-chloropyrazol-1-yl)-(2-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2O/c11-7-5-13-14(6-7)10(15)8-3-1-2-4-9(8)12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPZVQKLGLYSOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N2C=C(C=N2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dimethyl-6-[2-(2-naphthyloxy)propanoyl]-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B5551228.png)

![N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551229.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551245.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5551249.png)

![6-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5551254.png)

![N-[(3-methylphenyl)(2-thienyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551261.png)

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5551269.png)

![1-(2-biphenylyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5551316.png)

![5',7'-dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-ol](/img/structure/B5551323.png)

![2-{(1S*,5R*)-3-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-7-oxo-3,6-diazabicyclo[3.2.2]non-6-yl}-N,N-dimethylacetamide](/img/structure/B5551327.png)